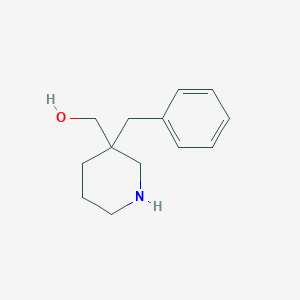

(3-Benzylpiperidin-3-yl)methanol

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(3-benzylpiperidin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c15-11-13(7-4-8-14-10-13)9-12-5-2-1-3-6-12/h1-3,5-6,14-15H,4,7-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFOBMHWTGVMOKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)(CC2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Benzylpiperidin 3 Yl Methanol and Cognate Benzylpiperidine Derivatives

Strategic Approaches to Piperidine (B6355638) Ring Construction

The formation of the piperidine ring is a pivotal step in the synthesis of numerous complex molecules. Intramolecular cyclization strategies are particularly effective, wherein a linear precursor containing both the nitrogen nucleophile and the electrophilic partner is induced to form the heterocyclic ring. These methods provide a high degree of control over the final structure.

Intramolecular ring closure is a prominent strategy where a cycle is formed within a single molecule. nih.gov Numerous approaches have been developed, including metal-catalyzed reactions, radical-mediated pathways, and ionic cyclizations, each offering unique advantages in accessing diverse piperidine structures. nih.govmdpi.com

Transition metal catalysis provides efficient and selective routes for constructing piperidine rings. Gold and palladium catalysts are particularly noteworthy for their ability to activate unsaturated bonds toward nucleophilic attack by an appended nitrogen atom.

Gold(I)-Catalyzed Cyclization: Gold(I) complexes are effective catalysts for the oxidative amination of non-activated alkenes. nih.gov This method allows for the difunctionalization of a double bond, simultaneously forming the N-heterocycle and introducing an oxygen-containing substituent. mdpi.com For instance, a gold(I) catalyst in the presence of an iodine(III) oxidizing agent can promote the cyclization of alkenyl amines to form substituted piperidines. nih.govmdpi.com

Palladium-Catalyzed Cyclization: Palladium catalysts are versatile and have been extensively used in piperidine synthesis. Key strategies include:

Aza-Heck Cyclizations: Enantioselective intramolecular 6-exo aza-Heck cyclizations of alkenylcarbamates can be achieved under redox-neutral conditions using a palladium catalyst with a chiral P-O ligand. nih.gov

Allylic Amination: Ligand-free, diastereoselective intramolecular allylic amination has been developed, providing another route to functionalized piperidines. nih.gov

Reductive Heck Coupling: The construction of highly substituted syn-piperidine rings can be accomplished via palladium-catalyzed reductive Heck coupling, which avoids the use of more toxic and sensitive reagents like Ni(COD)₂. nih.gov This method involves intercepting an alkylpalladium intermediate with a hydride source. nih.gov

Intramolecular Hydroamination: Using 8-aminoquinoline (B160924) as a directing group, palladium can catalyze the intramolecular hydroamination of alkenes to form six-membered heterocycles. nih.gov

Table 1: Examples of Palladium-Catalyzed Intramolecular Cyclizations for Piperidine Synthesis

| Reaction Type | Catalyst/Ligand | Substrate Type | Key Features | Reference |

|---|---|---|---|---|

| Aza-Heck Cyclization | Palladium / Chiral P-O Ligand | Alkenylcarbamates | Enantioselective, Redox-neutral | nih.gov |

| Allylic Amination | Palladium (Ligand-free) | Allylic Amines | Diastereoselective | nih.gov |

| Reductive Heck Coupling | Palladium | Unsaturated Amines | Good syn-selectivity | nih.gov |

| Hydroamination | Palladium / 8-aminoquinoline | Alkenes | Syn-addition mechanism | nih.gov |

Free-radical cyclization is an important method for forming heterocyclic rings. acs.org While 5-exo cyclizations are often favored, conditions have been developed to efficiently promote 6-exo cyclizations for piperidine synthesis. rsc.orgrsc.org

A notable approach involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates to yield 2,4-disubstituted piperidines. acs.orgnih.gov The choice of the hydrogen-atom donor can dramatically influence the diastereoselectivity of the reaction. Cyclization using tributyltin hydride typically results in trans-piperidines with modest diastereomeric ratios (3:1 to 6:1). acs.orgnih.gov In contrast, using tris(trimethylsilyl)silane (B43935) can lead to a significant enhancement in diastereoselectivity, with ratios up to 99:1. acs.orgnih.gov This improvement is attributed to a cascade process involving the selective rearrangement of the minor stereoisomer, which is possible due to the slower trapping of the piperidine radical by tris(trimethylsilyl)silane compared to tributyltin hydride. acs.orgnih.gov

More recently, photoredox catalysis has been employed to generate aryl radicals from linear aryl halide precursors, which then undergo regioselective cyclization to construct complex spiropiperidines under mild conditions. nih.gov

Table 2: Diastereoselectivity in Radical Cyclization of 6-aza-8-bromooct-2-enoates

| Radical Mediator | Typical trans:cis Ratio | Key Observation | Reference |

|---|---|---|---|

| Tributyltin hydride | 3:1 to 6:1 | Standard diastereoselectivity | acs.orgnih.gov |

| Tris(trimethylsilyl)silane | Up to 99:1 | Significant enhancement in diastereoselectivity | acs.orgnih.gov |

Electrophilic cyclization involves the activation of a carbon-carbon multiple bond by an electrophile, which triggers a subsequent nucleophilic attack by an intramolecular nitrogen atom to close the ring. This strategy is a powerful tool for the synthesis of various heterocycles, including piperidines. researchgate.net

An example of this approach is the acid-mediated, stereoselective 6-endo-trig cyclization of enones. nih.gov In this process, protonation of the enone system generates an electrophilic intermediate that is susceptible to attack by the tethered amine, leading to the formation of the piperidine ring. The stereochemical outcome of such cyclizations is often dictated by the transition state geometry, allowing for the synthesis of specific diastereomers.

The intramolecular aza-Michael reaction (IMAMR) is a widely used and reliable method for constructing the piperidine ring. ntu.edu.sg This reaction involves the conjugate addition of an amine nucleophile to an α,β-unsaturated carbonyl or related electron-deficient alkene system within the same molecule. ntu.edu.sgrsc.org

The reaction can be promoted by various means, leading to different levels of stereocontrol:

Base-Induced Cyclization: Bases such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or cesium carbonate can be used to facilitate the cyclization, which is particularly effective for large-scale syntheses of 2,6-trans-piperidines. nih.gov

Organocatalytic Cyclization: The use of chiral organocatalysts, such as quinoline-based catalysts or N-heterocyclic carbenes (NHCs), can afford enantiomerically enriched piperidine derivatives. nih.govacs.org For example, a combination of a quinoline (B57606) organocatalyst and trifluoroacetic acid as a co-catalyst can produce a range of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines in good yields. nih.gov

A related strategy is a modular [5+1] cyclization approach that utilizes a sequence of reductive amination followed by an aza-Michael reaction to construct complex polysubstituted N-(hetero)aryl piperidines from simple amine and carbonyl starting materials. acs.org

Table 3: Catalysis in Intramolecular Aza-Michael Reactions for Piperidine Synthesis

| Catalyst/Promoter | Substrate Type | Key Outcome | Reference |

|---|---|---|---|

| Tetrabutylammonium fluoride (TBAF) | N-tethered alkenoates | Diastereoselective (scalable) | nih.gov |

| Quinoline Organocatalyst / TFA | N-tethered alkenoates | Enantioselective | nih.gov |

| N-Heterocyclic Carbene (NHC) | Alkyl amines and α,β-unsaturated acids | Enantioselective, high yields | nih.gov |

A versatile, multi-step strategy for synthesizing piperidine scaffolds involves the oxidative cleavage of a cyclic olefin followed by a ring-closing reaction. nih.govmtak.hu This protocol typically begins with a substituted cyclopentene (B43876) or a related unsaturated ring system. nih.govmtak.hu

The key steps of this transformation are:

Oxidative Ring Cleavage: The carbon-carbon double bond of the starting cycloalkene is cleaved to produce a linear dicarbonyl intermediate. This is often achieved through methods like ozonolysis or a two-step process involving dihydroxylation (e.g., with OsO₄/NMO) followed by oxidative cleavage of the resulting diol (e.g., with NaIO₄). nih.govmtak.huresearchgate.net

Ring Closing by Reductive Amination: The resulting diformyl or dicarbonyl intermediate is then reacted with a primary amine, such as a chiral α-methylbenzylamine, under reductive amination conditions. This step facilitates the formation of the piperidine ring, often with expansion from the original five-membered ring precursor. nih.govmtak.hu

This stereocontrolled methodology allows for precise control over the stereochemistry of the final piperidine products and opens avenues for creating structurally diverse azaheterocycles. nih.govmtak.hu

Intermolecular Approaches for Piperidine Scaffold Assembly

The construction of the piperidine ring, a fundamental core in numerous bioactive molecules, can be achieved through various intermolecular strategies. These methods involve the assembly of the heterocyclic system from two or more acyclic precursor molecules.

Reductive Amination Methodologies for C-N Bond Formation

Reductive amination is a cornerstone of amine synthesis, providing a powerful method for the formation of carbon-nitrogen bonds. harvard.edumasterorganicchemistry.com This reaction typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com This methodology is widely applied to the synthesis of piperidine rings, particularly through intramolecular cyclization of amino-dicarbonyl compounds.

The versatility of reductive amination is demonstrated in the synthesis of various piperidine derivatives. Different reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their selectivity for reducing the iminium ion in the presence of the initial carbonyl group. masterorganicchemistry.com For instance, the synthesis of 3α-aminosteroids has been achieved with high stereoselectivity through the reductive amination of 3-ketosteroids.

While a direct synthesis of (3-Benzylpiperidin-3-yl)methanol using this method is not prominently detailed, the synthesis of structurally related compounds illustrates the principle. For example, the preparation of (1-Benzyl-4-methylpiperidin-3-yl)-methylamine is achieved through the reductive amination of 1-Benzyl-4-methylpiperidin-3-one. researchgate.net In this process, the piperidinone is reacted with methylamine (B109427) in the presence of a Lewis acid like Titanium(IV) isopropoxide, followed by reduction with sodium borohydride (B1222165). This highlights the utility of reductive amination in functionalizing pre-existing piperidine rings.

Table 1: Reductants in Reductive Amination

| Reducing Agent | Characteristics |

|---|---|

| Sodium Borohydride (NaBH4) | Can reduce aldehydes and ketones; used after imine formation. |

| Sodium Cyanoborohydride (NaBH3CN) | Selectively reduces imines in the presence of carbonyls. |

Multicomponent Reaction (MCR) Strategies for Heterocyclic Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. mdpi.com These reactions are prized for their atom economy, step economy, and ability to rapidly generate molecular complexity and build libraries of structurally diverse compounds. mdpi.com Two prominent examples of MCRs used in heterocyclic synthesis are the Ugi and Passerini reactions.

The Ugi four-component reaction (U-4CR) typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. mdpi.comnih.gov The reaction proceeds through the formation of an imine, which is then activated by the carboxylic acid and attacked by the isocyanide, ultimately leading to the final product after an irreversible Mumm rearrangement. researchgate.net This reaction has been applied to the synthesis of piperidine-containing scaffolds, for instance, in the preparation of 4-aminopiperidine-4-carboxylic acid derivatives, which are precursors to potent opioid analgesics like carfentanil.

The Passerini three-component reaction (P-3CR) involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The mechanism is believed to proceed through a cyclic transition state involving hydrogen bonding, making it faster in apolar solvents. organic-chemistry.org While powerful for creating α-acyloxy carboxamide structures, direct applications of the Passerini reaction for the synthesis of the this compound scaffold are not extensively documented. However, the products of the Passerini reaction can serve as versatile intermediates for subsequent cyclization reactions to form various heterocycles.

Table 2: Comparison of Ugi and Passerini Reactions

| Reaction | Components | Product | Key Intermediate |

|---|---|---|---|

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | Bis-amide | Nitrilium ion |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy amide | Cyclic transition state |

Electroreductive Cyclization for Piperidine Synthesis

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods, often avoiding the need for harsh reagents and catalysts. nih.gov Electroreductive cyclization has emerged as a powerful tool for the synthesis of heterocyclic amines, including piperidines. researchgate.netnih.gov

This method typically involves the reaction of an imine with a terminal dihaloalkane. nih.gov The process is initiated by the one-electron reduction of the imine at the cathode to form a stable radical anion. This radical anion then acts as a nucleophile, attacking the terminal dihaloalkane in a subsequent step to form a radical intermediate. A further one-electron reduction at the cathode generates an anion, which undergoes intramolecular cyclization to form the piperidine ring.

The efficiency of this reaction can be significantly enhanced by using a flow microreactor. nih.gov The large specific surface area of the microreactor facilitates the efficient reduction of the substrate imine on the cathode, leading to good product yields in shorter reaction times compared to conventional batch-type reactions. nih.gov This method allows for the single-step synthesis of piperidine derivatives from readily available starting materials and eliminates the need for expensive or toxic reagents. nih.gov

Table 3: Comparison of Batch vs. Flow Reactor for Electroreductive Cyclization

| Parameter | Batch-Type Reactor | Flow Microreactor |

|---|---|---|

| Reaction Time | Longer | Shorter (e.g., ~1 hour for preparative scale) nih.gov |

| Efficiency | Lower Yields | Higher Yields nih.gov |

| Surface Area-to-Volume Ratio | Lower | Higher |

| Process Control | Less Precise | More Precise |

Enantioselective Synthesis of Chiral Piperidine Scaffolds

The synthesis of enantiomerically pure chiral piperidines is of paramount importance, as the biological activity of many pharmaceuticals is highly dependent on their stereochemistry.

Asymmetric Hydrogenation of Pyridine (B92270) and Pyridinium (B92312) Salts

Asymmetric hydrogenation of pyridines is one of the most direct and atom-economical methods for accessing chiral piperidines. However, the direct hydrogenation of the stable pyridine ring is challenging due to its aromaticity and the tendency of both the pyridine substrate and the piperidine product to coordinate to and poison the metal catalyst. dicp.ac.cn

A highly effective strategy to overcome these challenges is the activation of the pyridine ring by converting it into a pyridinium salt, typically by N-alkylation (e.g., N-benzylation). dicp.ac.cnunimi.it This quaternization enhances the reactivity of the ring towards reduction and prevents the nitrogen atom from deactivating the catalyst. dicp.ac.cn

Iridium and rhodium complexes bearing chiral phosphine (B1218219) ligands are commonly used as catalysts for this transformation. For example, iridium catalysts with ligands such as (R)-SynPhos have been used to hydrogenate 2-substituted pyridinium salts with high enantioselectivity. dicp.ac.cn Similarly, Rhodium-JosiPhos catalyst systems have been successfully applied to the asymmetric hydrogenation of N-benzylated 3-substituted pyridinium salts, achieving enantiomeric excesses (ee) up to 90%. unimi.it The presence of a base, such as triethylamine (B128534) (Et3N), has been shown to be crucial in some cases, remarkably improving both the yield and the enantioselectivity. unimi.it The base is thought to scavenge the HBr generated during the reaction, which can otherwise promote non-enantioselective side reactions. unimi.it

Table 4: Catalytic Systems for Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts

| Catalyst System | Substrate Type | Key Findings | Reference |

|---|---|---|---|

| Rh-JosiPhos / Et3N | N-benzyl-3-phenylpyridinium bromide | ee's up to 90%; base is crucial for high yield and ee. | unimi.it |

| [RhCp*Cl2]2 / KI / HCOOH/amine | N-benzylpyridinium salts | Rhodium-catalyzed transfer hydrogenation. | dicp.ac.cn |

| [{Ir(cod)Cl}2] / (R)-SynPhos | N-benzyl-2-phenylpyridinium bromide | 93% yield, 92% ee on a gram scale. | dicp.ac.cn |

This approach provides a versatile and powerful route to a wide range of enantioenriched piperidine derivatives, which are valuable building blocks in pharmaceutical synthesis. dicp.ac.cn

Chiral Catalysis in Cyclization Reactions (e.g., Brønsted Acid Catalysis)

Chiral catalysis provides an efficient pathway to enantiomerically enriched piperidines by controlling the stereochemical outcome of ring-forming reactions. Brønsted acid catalysis, in particular, has emerged as a powerful tool for intramolecular cyclizations. These reactions often proceed through the activation of an amine or a protected amine precursor, facilitating a stereocontrolled ring closure.

For instance, the cyclization of aminoalkenes with an electron-withdrawing group on the nitrogen atom can be catalyzed by Brønsted acids like triflic acid or sulfuric acid to form piperidines in excellent yields. acs.orgberkeley.edu While these initial studies focused on achiral transformations, the concept has been extended to asymmetric synthesis. Chiral phosphoric acids, a class of Brønsted acids, have been successfully employed in asymmetric formal [4+2] cyclizations to produce novel piperidine-2-one-fused tryptanthrins with excellent enantioselectivities (up to >99:1 er). rsc.org This demonstrates the potential of chiral Brønsted acids to induce high levels of stereocontrol in the formation of complex piperidine-containing scaffolds.

Other catalytic strategies have also proven effective. A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a dihydropyridine (B1217469) derivative has been developed to provide 3-substituted tetrahydropyridines, which are direct precursors to enantioenriched 3-arylpiperidines. nih.gov Furthermore, an enantioselective δ C-H cyanation of acyclic amines, enabled by a chiral copper catalyst, can generate δ-amino nitriles. These intermediates can then be reduced and cyclized to form a variety of chiral piperidines, representing an unconventional (5+1) approach to the piperidine ring. nih.gov

Table 1: Examples of Chiral Catalysis in Piperidine Synthesis

| Catalytic System | Reaction Type | Product Type | Stereoselectivity | Reference |

|---|---|---|---|---|

| Chiral Phosphoric Acid | Asymmetric [4+2] Cyclization | Piperidine-2-one-fused tryptanthrins | Up to >99:1 er | rsc.org |

| Rhodium / Chiral Ligand | Asymmetric Reductive Heck | 3-Aryl-tetrahydropyridines | High enantioselectivity | nih.gov |

| Chiral Copper Complex | Enantioselective δ C-H Cyanation | δ-Amino Nitriles | High enantioselectivity | nih.gov |

| Brønsted/Lewis Acids | Cascade Cyclization | Disubstituted pyrrolo[2,1-a]isoquinolines | N/A | rsc.org |

Chiral Auxiliary-Driven Synthetic Routes

The use of chiral auxiliaries is a classical and robust strategy for stereoselective synthesis. In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical course of a reaction, after which it is cleaved to yield the enantiomerically enriched product.

One such method, inspired by the biosynthesis of piperidine alkaloids, employs a stereoselective three-component vinylogous Mannich-type reaction. rsc.org In this process, a functionalized dienolate reacts with an aldehyde and a chiral amine, such as one derived from (S)-1-(4-methoxyphenyl)ethylamine, which acts as the chiral auxiliary. This reaction produces a chiral dihydropyridinone intermediate with high stereocontrol. The auxiliary can then be removed, and the intermediate can be further elaborated to afford a variety of multi-substituted chiral piperidine compounds. rsc.org

Another effective strategy involves the use of chiral amino alcohols. For example, (R)-phenylglycinol can be used as a chiral auxiliary in the cyclodehydration of achiral aryl-δ-oxoacids. rsc.org This reaction stereoselectively produces chiral non-racemic bicyclic lactams. These lactams serve as versatile intermediates that can be transformed into either (R)- or (S)-2-arylpiperidines, demonstrating an enantiodivergent synthesis pathway. rsc.org

Table 2: Chiral Auxiliaries in Piperidine Synthesis

| Chiral Auxiliary | Key Intermediate | Target Product | Key Features | Reference |

|---|---|---|---|---|

| (S)-1-(4-methoxyphenyl)ethylamine | Chiral dihydropyridinone | Multi-substituted chiral piperidines | Biosynthesis-inspired, three-component reaction | rsc.org |

| (R)-Phenylglycinol | Chiral bicyclic lactam | Enantiopure 2-arylpiperidines | Enantiodivergent synthesis possible | rsc.org |

Stereoselective Skeletal Modification of Natural Product Scaffolds

Modifying the complex scaffolds of natural products offers a powerful strategy for generating novel, structurally diverse molecules with potential biological activity. oup.com This approach leverages the inherent stereochemistry and complexity of the natural product starting material.

A notable example is the stereoselective skeletal modification of tryptanthrins, which are natural product alkaloids. rsc.org An asymmetric formal [4+2] cyclization between aza-dienes derived from tryptanthrins and azlactones, catalyzed by a chiral phosphoric acid, allows for the installation of a chiral piperidine-2-one ring onto the natural product framework. This method proceeds under mild conditions and yields novel fused-ring systems with high enantioselectivity. rsc.org

The synthesis of compound collections based on the bicyclic scaffolds of natural products has also been explored. mdpi.com For instance, aza-bicyclic scaffolds can be synthesized starting from commercially available materials. Key steps often involve stereoselective reductive aminations to construct the piperidine ring with high diastereoselectivity (e.g., dr: 10:1), which can then be diversified at multiple positions. mdpi.com Such strategies are integral to function-oriented synthesis, where the goal is to create natural product analogs with diverse three-dimensional architectures for biological screening. oup.com

Installation and Transformation of the Benzyl (B1604629) Moiety

The benzyl group is a key structural feature of the target compound. Its installation can be achieved either by attaching it to the piperidine nitrogen (N-benzylation) or by forming a carbon-carbon bond at a ring carbon atom.

N-alkylation and N-arylation are fundamental transformations for functionalizing the piperidine nitrogen. N-benzylation is commonly achieved by treating a secondary piperidine with a benzyl halide (e.g., benzyl bromide) in the presence of a base. A synthesis for N-Boc-3-piperidone involves the reaction of 3-hydroxypyridine (B118123) with benzyl bromide to form an N-benzyl quaternary salt, which is subsequently reduced and protected. google.com

For N-arylation, transition metal-catalyzed cross-coupling reactions are prevalent. A nickel/2,2′-bipyridine catalyst system has been shown to be effective for the selective mono-arylation of piperazine (B1678402) with aryl chlorides, a method that can be extended to other cyclic amines. researchgate.net Similarly, cobalt-catalyzed cross-coupling of iodo-substituted piperidines with aryl Grignard reagents provides an efficient route to N-protected arylpiperidines. nih.gov These methods are valued for their versatility and chemoselectivity. nih.gov

Creating the C-C bond between the C-3 position of the piperidine ring and the benzyl group is a critical step in the synthesis of this compound. One direct approach involves the addition of a substituted phenylmagnesium bromide (a Grignard reagent) to pyridine-3-carboxaldehyde. The resulting secondary alcohol can then undergo a one-pot deoxygenation and hydrogenation of the pyridine ring using a palladium catalyst to yield 3-(substituted benzyl)piperidines. researchgate.net

Another powerful strategy is the direct C-H functionalization of the piperidine ring. A palladium-catalyzed β-arylation of N-Boc-piperidines has been developed, which selectively forms a C-C bond at the C-3 position. rsc.org The selectivity between β-arylation (at C-3) and the more common α-arylation (at C-2) can be controlled by the choice of phosphine ligand, providing a direct entry to 3-arylpiperidines from the parent heterocycle. rsc.org

Table 3: Methods for Benzyl Moiety Installation

| Method | Position of Attachment | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| N-Alkylation | Nitrogen | Benzyl bromide, Base | N-Benzylpiperidine | google.com |

| Cobalt-catalyzed Cross-Coupling | Nitrogen (via aryl halide) | Aryl Grignard, CoCl₂ | N-Arylpiperidine | nih.gov |

| Grignard Addition & Reduction | Carbon (C-3) | Phenylmagnesium bromide, Pd catalyst | 3-Benzylpiperidine (B85744) | researchgate.net |

| Palladium-catalyzed C-H Arylation | Carbon (C-3) | Aryl halide, Pd catalyst, Ligand | 3-Arylpiperidine | rsc.org |

Functionalization at the Hydroxymethyl Group (C-3 Position)

The hydroxymethyl group at the C-3 position of this compound is a primary alcohol, which serves as a versatile handle for further chemical modification. This functional group can undergo a wide range of transformations common to primary alcohols, including oxidation, esterification, etherification, and conversion into a leaving group for nucleophilic substitution.

A particularly useful transformation is the conversion of the hydroxyl group into a good leaving group, such as a mesylate or tosylate. This activation step facilitates subsequent displacement by a wide variety of nucleophiles. For example, the synthesis of optically active 3-substituted piperidines has been achieved through the ring expansion of a 1-benzyl-2-(methylsulfonyloxymethyl)pyrrolidine. rsc.org In this process, the hydroxymethyl group is converted to a methanesulfonyloxymethyl group, which then enables an intramolecular ring expansion via an aziridinium (B1262131) intermediate that is opened by a nucleophile to form the 3-substituted piperidine. rsc.org This highlights how functionalization of the hydroxymethyl group can be a key step in accessing diverse piperidine analogues.

Other potential transformations include:

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Further oxidation to a carboxylic acid can be achieved with stronger oxidizing agents such as potassium permanganate (B83412) or Jones reagent.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate conditions yields esters, which can modify the compound's properties or serve as prodrugs.

Etherification: The formation of ethers, for instance, through a Williamson ether synthesis by deprotonating the alcohol with a strong base followed by reaction with an alkyl halide, provides another avenue for structural diversification.

These functionalization strategies allow for the synthesis of a broad library of derivatives from this compound, enabling the exploration of structure-activity relationships in medicinal chemistry programs.

Introduction of the Hydroxymethyl Functionality

The synthesis of this compound, a tertiary amino alcohol, hinges on the effective introduction of a hydroxymethyl (-CH₂OH) group at the C3 position of the piperidine ring. A primary and highly effective method to achieve this is through the reduction of a corresponding carboxylic acid ester precursor, namely a 3-benzylpiperidine-3-carboxylate derivative.

This transformation is commonly accomplished using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). unisi.itlibretexts.orgchemguide.co.ukmasterorganicchemistry.com The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the ester. Typically, the ester, dissolved in a dry, aprotic solvent like tetrahydrofuran (B95107) (THF), is added to a suspension of LiAlH₄ at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. unisi.it The reaction mixture is then allowed to warm to room temperature and stirred until completion. A subsequent aqueous workup is necessary to quench the excess hydride reagent and hydrolyze the intermediate aluminum alkoxide complex to liberate the desired primary alcohol. chemguide.co.uk

While sodium borohydride (NaBH₄) is a milder and often safer reducing agent, it is generally not reactive enough to reduce carboxylic acids or their esters and is therefore unsuitable for this specific transformation. libretexts.orgchemguide.co.uk The high reactivity of LiAlH₄ makes it the reagent of choice for this reduction, ensuring high yields of the target alcohol. libretexts.org

| Precursor | Reagent | Solvent | Typical Conditions | Product |

|---|---|---|---|---|

| Methyl 3-benzylpiperidine-3-carboxylate | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0 °C to Room Temp, followed by aqueous workup | This compound |

Selective Chemical Transformations of the Alcohol Group

The primary alcohol functionality in this compound is a versatile synthetic handle, allowing for a range of selective chemical transformations to produce diverse cognate derivatives. These reactions typically target the hydroxyl group for conversion into other key functional groups.

Conversion to Alkyl Halides: The hydroxyl group can be readily converted into a good leaving group, such as a halide, to facilitate subsequent nucleophilic substitution reactions. Treatment with reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) effectively transforms the alcohol into the corresponding alkyl bromide or alkyl chloride, respectively. unisi.itkhanacademy.orgchemistrysteps.com These reactions generally proceed via an Sₙ2 mechanism for primary alcohols, involving the formation of an intermediate that is readily displaced by the halide ion. chemistrysteps.com

Etherification: The formation of an ether from the alcohol group can be achieved through several methods. A standard approach is the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide. For the synthesis of simple methyl or ethyl ethers, specialized chemoselective methods have been developed. One such method employs 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol (B145695), which can selectively etherify certain types of alcohols. researchgate.netorganic-chemistry.org

Esterification: Esters can be synthesized by reacting the alcohol with a carboxylic acid, acid chloride, or anhydride (B1165640). For instance, reaction with diketene (B1670635) can produce the corresponding acetoacetate (B1235776) ester. prepchem.com This transformation is fundamental for creating derivatives with altered physicochemical properties.

Oxidation: The primary alcohol can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Milder reagents, such as those used in Swern or Dess-Martin periodinane oxidations, will typically stop at the aldehyde stage. In contrast, stronger oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (Jones reagent) will oxidize the primary alcohol all the way to the carboxylic acid. This conversion is a key step for introducing an acidic moiety into the molecule.

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Halogenation | PBr₃ or SOCl₂ | Alkyl Bromide or Chloride |

| Etherification | 1. NaH; 2. R-X (e.g., CH₃I) | Ether (-CH₂OR) |

| Esterification | RCOCl or (RCO)₂O | Ester (-CH₂OCOR) |

| Oxidation to Aldehyde | PCC, DMP, or Swern conditions | Aldehyde (-CHO) |

| Oxidation to Carboxylic Acid | KMnO₄ or H₂CrO₄ | Carboxylic Acid (-COOH) |

Spectroscopic and Crystallographic Characterization of 3 Benzylpiperidin 3 Yl Methanol and Structural Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. auremn.org.br It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. For (3-benzylpiperidin-3-yl)methanol and its analogs, ¹H and ¹³C NMR are fundamental, while two-dimensional techniques offer deeper insights into the complex spin systems.

¹H NMR and ¹³C NMR Chemical Shift Assignment and Multiplicity Analysis

The ¹H and ¹³C NMR spectra of piperidine (B6355638) derivatives provide characteristic signals that can be assigned to the specific protons and carbons in the molecule. mdpi.comamericanelements.comrsc.orgdtu.dk The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each nucleus. The multiplicity of the signals (singlet, doublet, triplet, multiplet) arises from spin-spin coupling between neighboring non-equivalent nuclei and provides information about the number of adjacent protons.

For instance, in analogs of this compound, the benzylic protons typically appear as a singlet, while the protons on the piperidine ring exhibit complex multiplets due to their diastereotopic nature and coupling with each other. mdpi.com The chemical shifts and coupling constants are sensitive to the substituents on the piperidine nitrogen and the benzyl (B1604629) group. nih.gov The presence of rotamers, or conformational isomers that interconvert slowly on the NMR timescale, can lead to the doubling of peaks in the spectrum. copernicus.org

Table 1: Representative ¹H and ¹³C NMR Data for this compound Analogs

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| (1-Benzylpiperidin-4-yl)methyl-2-phenylacetate | D₂O | 7.46 (t, J = 7.9 Hz, 1H), 7.17–7.09 (m, 1H), 7.06–6.98 (m, 2H), 6.92 (s, 1H), 6.83 (s, 1H), 4.57 (d, J = 13.5 Hz, 1H), 4.40 (s, 2H), 3.91–3.82 (m, 9H), 3.82–3.72 (m, 1H), 3.71–3.50 (m, 2H), 3.34–3.20 (m, 3H), 3.18–3.11 (m, 2H), 3.07–2.95 (m, 1H), 2.44–2.30 (m, 1H), 2.00 (d, J = 13.2 Hz, 1H), 1.79 (d, J = 13.2 Hz, 1H), 1.51–1.25 (m, 2H) | 171.76, 159.01, 148.15, 147.29, 136.06, 130.32, 123.46, 119.21, 118.95, 115.84, 111.96, 111.53, 109.63, 59.99, 55.79, 55.73, 55.50, 52.98, 50.12, 47.37, 41.88, 30.77, 29.56, 28.81, 23.92 |

| (1-(3-Bromobenzyl)piperidin-4-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone | DMSO-d6 | 7.90 (s, 1H), 7.66 (t, J = 8.6 Hz, 2H), 7.43 (t, J = 7.8 Hz, 1H), 6.73 (s, 2H), 4.56–4.51 (s, 2H), 3.70 (s, 8H), 3.69–3.60 (m, 2H), 3.02–2.85 (m, 4H), 2.82–2.72 (m, 2H), 2.71–2.57 (m, 1H), 2.19–1.89 (m, 2H), 1.89–1.71 (m, 2H) | 172.08, 147.87, 147.80, 134.77, 132.81, 132.62, 131.25 (2C), 126.35, 125.57, 122.30, 112.29, 110.44, 58.43, 56.00 (2C), 50.95, 46.49, 43.99, 42.98, 35.71, 29.12, 27.78, 26.05 |

| (1-(2,4-Dichlorobenzyl)piperidin-4-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone | DMSO | 7.99–7.94 (m, 1H), 7.80–7.72 (m, 1H), 7.65–7.58 (m, 1H), 6.74 (s, 2H), 4.29 (s, 2H), 3.71 (s, 8H), 3.69–3.67 (m, 1H), 3.67–3.61 (m, 1H), 2.96–2.92 (m, 4H), 2.79–2.72 (m, 2H), 2.69–2.62 (m, 1H), 1.98–1.94 (m, 2H), 1.87–1.81 (m, 2H) | 172.08, 147.87, 147.80, 134.18, 132.87, 132.54, 131.72, 131.27, 130.98, 126.34, 125.56, 112.29, 110.44, 57.72, 56.01, 55.99, 50.87, 46.50, 43.99, 42.98, 35.68, 29.12, 27.79, 26.06 |

| Data sourced from a study on 1-benzylpiperidine (B1218667) derivatives. mdpi.com |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning ¹H and ¹³C signals and establishing the connectivity of atoms within the molecule. springermedizin.de

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, revealing the ¹H-¹H spin systems within the piperidine ring and the benzyl group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for connecting different spin systems, such as linking the benzyl group to the piperidine ring at the C3 position.

These techniques, when used in combination, provide a complete picture of the molecular framework. researchgate.net

Stereochemical Assignment and Conformational Analysis via NMR

NMR spectroscopy is a powerful tool for investigating the stereochemistry and conformational preferences of cyclic molecules like piperidines. springermedizin.deresearchgate.net The piperidine ring can adopt various conformations, with the chair form being the most common. The orientation of substituents (axial or equatorial) significantly affects the chemical shifts and coupling constants of the ring protons.

The vicinal coupling constants (³JHH) between adjacent protons, determined from the ¹H NMR spectrum, can be used to estimate dihedral angles via the Karplus equation. This information helps to determine the preferred conformation of the piperidine ring and the relative orientation of its substituents. beilstein-journals.org For example, a large ³JHH value (typically 8-13 Hz) between two vicinal protons suggests a trans-diaxial relationship, which is characteristic of a chair conformation.

Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, can be used to identify protons that are close in space, even if they are not directly bonded. This provides crucial information for determining the relative stereochemistry of substituents on the piperidine ring.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.comamericanelements.comdtu.dk Specific bonds and functional groups vibrate at characteristic frequencies, resulting in a unique spectral fingerprint for the compound.

For this compound and its analogs, the FT-IR spectrum would be expected to show characteristic absorption bands for:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.

N-H stretch: A moderate band around 3300-3500 cm⁻¹ if the piperidine nitrogen is secondary. This band would be absent in N-substituted analogs.

C-H stretch (aromatic): Sharp peaks typically above 3000 cm⁻¹.

C-H stretch (aliphatic): Strong bands in the 2800-3000 cm⁻¹ region.

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

C-O stretch: A strong band in the 1000-1200 cm⁻¹ range.

Table 2: Characteristic FT-IR Absorption Bands for Analogs of this compound

| Compound | Key FT-IR Bands (cm⁻¹) |

| (E)-N-(1-benzylpiperidin-4-yl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide | 3419, 3273, 2926, 1659, 1594, 1552, 1515, 1454, 1279, 1125, 1031, 748, 701 |

| (E)-N-(1-benzylpiperidin-4-yl)-3-(4-chlorophenyl)acrylamide | 3285, 3063, 2932, 2799, 1655, 1621, 1546, 1492, 1219, 1143, 1091, 972, 821, 730, 699, 665 |

| (E)-N-(2-(1-benzylpiperidin-4-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide | 3369, 3281, 2929, 1660, 1621, 1583, 1505, 1454, 1419, 1279, 1126, 1003, 828, 743, 700 |

| Data sourced from a study on 1-benzylpiperidine derivatives. rsc.org |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition and thus the molecular formula of a compound. dtu.dkresearchgate.net This technique is crucial for confirming the identity of a newly synthesized compound. The experimentally determined exact mass is compared with the calculated mass for a proposed formula, with a small error margin (typically < 5 ppm) providing strong evidence for the correct molecular formula. researchgate.net

For this compound (C₁₃H₁₉NO), the expected monoisotopic mass would be calculated and compared to the experimental value obtained from the HRMS analysis.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. auremn.org.brdtu.dkspringermedizin.de By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise arrangement of atoms, bond lengths, bond angles, and torsional angles. researchgate.net

For this compound or its crystalline analogs, a single-crystal X-ray diffraction study would provide unambiguous information about:

The conformation of the piperidine ring (e.g., chair, boat, or twist-boat). researchgate.net

The orientation of the benzyl and hydroxymethyl substituents on the piperidine ring (axial or equatorial).

The intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice.

In a study of a related N-benzylpiperidone, X-ray crystallography confirmed a chair conformation with equatorial orientations for all substituents. researchgate.net Similarly, the crystal structure of 1,3-dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one, a complex piperidine derivative, was elucidated by X-ray diffraction, confirming the solid-state structure anticipated from NMR data. mdpi.com

Table 3: Crystallographic Data for a Structural Analog of this compound

| Parameter | 1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.8563(8) |

| b (Å) | 9.2517(10) |

| c (Å) | 21.803(2) |

| α (°) | 95.923(3) |

| β (°) | 98.136(2) |

| γ (°) | 96.538(3) |

| Volume (ų) | 1547.1(3) |

| Z | 2 |

| Data sourced from a study on a substituted pyrrolo[1,2-a]quinoxaline (B1220188) compound. mdpi.com |

Precise Geometric Parameters and Bond Lengths/Angles

For instance, in the structure of 1-(2-Chlorobenzyl)-3-methyl-2,6-diphenylpiperidine, the piperidine ring exhibits typical C-N and C-C bond lengths. iucr.org Similarly, the crystal structure of dimethyl cis-4-hydroxymethylpiperidine-2,6-dicarboxylate, a compound featuring a hydroxymethyl group analogous to that in this compound, provides valuable data. In this analog, the bond lengths and angles within the piperidine ring are within the expected ranges for sp³-hybridized carbon and nitrogen atoms. iucr.org

In another related compound, [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl]-diphenyl-methanol, the geometry around the nitrogen atom of the piperidine ring is nearly tetrahedral, as is the case for the sulfur atom in the sulfonyl group. researchgate.net The bond distances and angles in the cinnamoyl moiety of N-(3,4,5-trimethoxycinnamoyl)-Δ³-piperidine-2-one show agreement with those found in other cinnamoyl derivatives. cdnsciencepub.com

The following table summarizes representative bond lengths and angles from structural analogs, which can be considered indicative of the parameters in this compound.

| Structural Analog | Bond/Angle | Value |

| Dimethyl cis-4-hydroxymethylpiperidine-2,6-dicarboxylate iucr.org | C-N (average) | ~1.46 Å |

| C-C (average) | ~1.53 Å | |

| C-O (hydroxymethyl) | ~1.43 Å | |

| ∠C-N-C | ~111° | |

| ∠N-C-C | ~110° | |

| 1-(2-Chlorobenzyl)-3-methyl-2,6-diphenylpiperidine iucr.org | Dihedral angle (chlorobenzene and flanking phenyl rings) | 74.91 (18)° and 47.86 (17)° |

| 2,6-Bis(4-methoxyphenyl)-1,3-dimethylpiperidin-4-one O-benzyloxime nih.gov | Dihedral angle (para-anisyl groups) | 54.75 (4)° |

Note: The data presented is for structural analogs and should be considered as an approximation for this compound.

Conformational Analysis in the Crystalline State (e.g., Chair Conformation)

The piperidine ring is known for its conformational flexibility, with the chair conformation being the most stable and prevalent arrangement. Spectroscopic and crystallographic studies of numerous piperidine derivatives consistently show the adoption of a chair conformation in the solid state.

In derivatives such as N-benzyl-r-2,c-6-diphenylpiperidines and 1-(2-Chlorobenzyl)-3-methyl-2,6-diphenylpiperidine, the piperidine ring adopts a chair conformation where the bulky substituents, including the benzyl and phenyl groups, preferentially occupy the equatorial positions to minimize steric hindrance. iucr.orgresearchgate.net This equatorial preference is a common feature observed in many piperidine structures. researchgate.netresearchgate.net For example, in the crystal structure of 1-benzyl-2,6-bis(4-isopropylphenyl)-3-methylpiperidin-4-one oxime, single-crystal XRD analysis confirmed the chair conformation of the piperidine ring. ias.ac.inias.ac.inresearchgate.net

Similarly, the heterocyclic core of dimethyl cis-4-hydroxymethylpiperidine-2,6-dicarboxylate adopts a chair conformation with its three carbon substituents positioned equatorially. iucr.orgresearchgate.net The piperidine ring in (4-chlorophenyl)(4-methyl piperidin-1yl)methanone also exists in a stable chair conformation. researchgate.net Theoretical calculations on ethyl 1-benzylpiperidine-3-carboxylate also indicate that piperidine ring systems typically adopt chair conformations as their most stable geometries, with substituents preferentially occupying equatorial positions.

Based on this extensive evidence from a wide range of structural analogs, it is highly probable that the piperidine ring of this compound also exists in a chair conformation in the crystalline state, with the benzyl and hydroxymethyl groups at the 3-position likely adopting orientations that minimize steric strain.

Intermolecular Interactions and Packing Arrangements (e.g., Hydrogen Bonding Networks)

The presence of a hydroxyl group and a secondary amine in this compound suggests the potential for significant intermolecular hydrogen bonding. These interactions play a crucial role in stabilizing the crystal lattice and influencing the macroscopic properties of the compound.

In the crystal structure of dimethyl cis-4-hydroxymethylpiperidine-2,6-dicarboxylate, intermolecular O-H···N hydrogen bonds are observed, where the hydroxyl group of one molecule interacts with the nitrogen atom of a neighboring molecule, leading to the formation of chains. iucr.org Additionally, N-H···O=C contacts link adjacent layers, creating a three-dimensional network. iucr.org This type of hydrogen bonding is a strong indicator of the interactions that could be present in the crystal structure of this compound.

Given the presence of the benzyl group and the hydroxymethyl moiety, the crystal packing of this compound is likely to be governed by a combination of strong O-H···N and N-H···O hydrogen bonds, as well as weaker C-H···π interactions involving the aromatic ring. These interactions would create a robust, three-dimensional supramolecular architecture.

Computational Chemistry and Theoretical Investigations of 3 Benzylpiperidin 3 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering powerful tools to investigate molecular properties from first principles. For (3-Benzylpiperidin-3-yl)methanol, these methods elucidate its electronic structure, reactivity, and conformational preferences, providing a detailed picture of its behavior at the quantum level.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure and equilibrium geometry of molecules. By calculating the electron density, DFT methods can accurately predict the three-dimensional arrangement of atoms that corresponds to the lowest energy state. This optimization process yields crucial data on bond lengths, bond angles, and dihedral angles. researchgate.net

For this compound, DFT calculations would establish the precise geometry of both the piperidine (B6355638) and benzyl (B1604629) rings, as well as the orientation of the hydroxymethyl group. The piperidine ring is expected to adopt a stable chair conformation. The electronic structure analysis from DFT also includes the generation of a molecular electrostatic potential (MEP) map. The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting intermolecular interactions. nih.gov

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations This table presents representative data that would be obtained from DFT calculations. Actual values would be derived from specific computational studies.

| Parameter | Atoms Involved | Predicted Value |

| Bond Lengths (Å) | ||

| C-N (piperidine) | ~1.47 Å | |

| C-C (aromatic) | ~1.39 Å | |

| C-O (methanol) | ~1.43 Å | |

| **Bond Angles (°) ** | ||

| C-N-C (piperidine) | ~111° | |

| C-C-C (piperidine) | ~110° | |

| C-C-O (methanol) | ~112° |

Frontier Molecular Orbital Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable and requires less energy to become excited, indicating higher chemical reactivity. For this compound, analysis of the HOMO and LUMO distributions would reveal the likely sites for nucleophilic and electrophilic attack, respectively, thereby predicting its reactive behavior. researchgate.net

Table 2: Representative Frontier Molecular Orbital Data This table illustrates the type of data generated from an FMO analysis. Specific energy values require dedicated quantum chemical calculations.

| Parameter | Energy (eV) | Description |

| HOMO Energy | (Calculated Value) | Energy of the highest occupied molecular orbital; associated with the ability to donate electrons. |

| LUMO Energy | (Calculated Value) | Energy of the lowest unoccupied molecular orbital; associated with the ability to accept electrons. |

| Energy Gap (ΔE) | (LUMO - HOMO) | Indicates chemical reactivity, polarizability, and stability. A smaller gap implies higher reactivity. |

Natural Bond Orbital (NBO) Analysis for Charge Distribution and Delocalization

Natural Bond Orbital (NBO) analysis provides a chemically intuitive interpretation of the molecular wavefunction by translating it into Lewis-like structures of bonds and lone pairs. uni-muenchen.dewisc.edu This method is highly effective for studying charge distribution and electron delocalization within a molecule. NBO analysis calculates the natural population analysis (NPA) charges on each atom, offering a more reliable picture of charge distribution than other methods like Mulliken analysis. stackexchange.com

Table 3: Example of Natural Population Analysis (NPA) Charges This table shows hypothetical NPA charges for selected atoms to illustrate the output of an NBO analysis.

| Atom | Element | Hypothetical NPA Charge (e) |

| N1 | Nitrogen | -0.85 |

| O1 | Oxygen | -0.70 |

| H (on O1) | Hydrogen | +0.45 |

| H (on N1) | Hydrogen | +0.40 |

Conformational Energy Landscape and Stability Prediction

Due to the presence of multiple rotatable single bonds, this compound can exist in various spatial arrangements or conformations. Understanding the conformational energy landscape is crucial for predicting the most stable and, therefore, most populated conformers. helixon.commdpi.com

Computational methods can systematically explore this landscape by rotating bonds and calculating the energy of each resulting structure. This search identifies low-energy minima, corresponding to stable conformers, and the energy barriers (transition states) that separate them. nih.gov For this molecule, key considerations include the chair, boat, and twist-boat conformations of the piperidine ring, as well as the rotational positions of the benzyl and hydroxymethyl groups relative to the ring. The results of such an analysis predict the predominant three-dimensional structure of the molecule under given conditions.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can model the flexibility and conformational changes of a molecule in a simulated environment, such as in solution.

Investigation of Conformational Flexibility and Dynamic Behavior

MD simulations of this compound would reveal how the molecule behaves in a dynamic context. These simulations can track the fluctuations in bond lengths and angles and the transitions between different conformations of the piperidine ring and its substituents. ethz.ch This information is invaluable for understanding how the molecule's shape adapts and changes over time, which is fundamental to its interaction with biological targets like proteins or enzymes. The trajectory from an MD simulation provides a statistical overview of the accessible conformations and their relative populations, offering a more complete picture of the molecule's structural identity than static models alone.

Exploration of Potential Energy Surfaces and Intermolecular Interactions

The conformational landscape of piperidine-containing molecules is a key determinant of their physical and biological properties. The potential energy surface (PES) maps the energy of a molecule as a function of its geometry, revealing the most stable conformations and the energy barriers between them. For the parent piperidine ring, the chair conformation is the most stable, and computational methods can accurately calculate the energy required for ring inversion to the higher-energy boat or twist-boat conformations. For N-chloropiperidine, a related compound, the energy barrier for ring inversion has been calculated, providing a reference point for understanding the dynamics of the piperidine ring. uni-muenchen.de

Table 1: Representative Intermolecular Interactions in Substituted Piperidine Crystals This table presents conceptual data based on findings for various piperidine derivatives to illustrate the types of interactions that can be computationally analyzed.

| Interaction Type | Typical Contribution to Hirshfeld Surface | Description |

|---|---|---|

| H···H | ~50-75% | Van der Waals interactions between hydrogen atoms, typically the most frequent contact type. iucr.orgnih.gov |

| C···H / H···C | ~15-25% | Weak hydrogen bonds and van der Waals contacts involving carbon and hydrogen atoms. iucr.orgnih.gov |

| O···H / H···O | ~5-20% | Classical hydrogen bonds, which are highly directional and significant for structural stability. iucr.orgnih.gov |

Theoretical Studies of Reaction Mechanisms

Theoretical studies are indispensable for mapping the intricate pathways of chemical reactions. By modeling reactants, products, and the high-energy transition states that connect them, computational chemistry can elucidate reaction mechanisms, predict outcomes, and explain observed selectivity.

A chemical reaction proceeds from reactants to products via a transition state (TS), which represents the highest point on the minimum energy path. Locating the geometry of this TS and calculating its energy relative to the reactants (the activation energy or energy barrier) is a central goal of computational mechanistic studies. uni-muenchen.demaxapress.comresearchgate.net

Methods like Density Functional Theory (DFT) are commonly used to optimize the structures of transition states. maxapress.comresearchgate.net For reactions involving piperidine derivatives, such as base-catalyzed eliminations or nucleophilic substitutions, theoretical calculations have successfully reproduced experimental energy barriers when solvent effects are included. uni-muenchen.de For example, in the dehydrochlorination of N-chloropiperidine, the calculated energy barrier was found to be in good agreement with experimental values only after accounting for both implicit and explicit solvent effects. uni-muenchen.de These calculations confirm that the reaction pathway and its energetics are highly sensitive to the molecular environment.

Table 2: Conceptual Energy Profile for a Hypothetical Reaction of this compound This table illustrates the type of data generated from theoretical reaction mechanism studies. Values are hypothetical.

| Species | Description | Relative Free Energy (kJ/mol) |

|---|---|---|

| Reactants | This compound + Reagent | 0.0 |

| Transition State (TS) | Highest energy structure along the reaction coordinate | +85.0 |

| Intermediate | A stable species formed during the reaction | -10.5 |

| Products | Final species formed after the reaction | -45.0 |

When a molecule has multiple potential reaction sites, computational chemistry can be used to predict the selectivity of a reaction. A prime example is the hydrogen abstraction from a piperidine ring by a radical species, such as the hydroxyl radical (•OH). acs.orgresearchgate.netacs.org The piperidine ring in this compound has several distinct hydrogen atoms: on the nitrogen (N-H), at the C2, C4, C5, and C6 positions, and on the benzyl and hydroxymethyl substituents.

Theoretical studies on the reaction of •OH with the parent piperidine molecule have shown that hydrogen abstraction can occur from the N-H bond as well as the C-H bonds at various positions. acs.orgresearchgate.net Quantum chemistry calculations have predicted the branching ratios for these abstraction pathways, suggesting that abstraction from the C2 position (adjacent to the nitrogen) is the most favorable, followed by abstraction from the N-H bond and the C3 position. acs.orgresearchgate.netacs.org These predictions are based on the calculated energy barriers for each abstraction pathway. The presence of the bulky substituents at C3 in this compound would sterically and electronically influence these branching ratios, a phenomenon that can be precisely modeled. For example, the C3 position is blocked, which would prevent abstraction from that site and redirect the reaction toward other available C-H and N-H bonds. These computational insights are crucial for understanding the degradation pathways of such molecules and for designing selective chemical transformations. acs.org

Table 3: Calculated Branching Ratios for H-Abstraction from Piperidine by •OH Radical Data from theoretical studies on the parent piperidine molecule. acs.orgresearchgate.netacs.org

| Position of H-Abstraction | Calculated Branching Ratio (%) | Primary Consequence of Abstraction |

|---|---|---|

| C2-H | ~50% | Formation of 2,3,4,5-tetrahydropyridine. acs.orgresearchgate.net |

| N-H | ~35% | Formation of 2,3,4,5-tetrahydropyridine and minor nitrogen-centered products. acs.orgresearchgate.net |

| C3-H | ~13% | Ring-opening and subsequent oxidation. acs.orgresearchgate.net |

| C4-H | ~2% | Formation of piperidin-4-one. acs.org |

Chemical Reactivity and Advanced Derivatization of 3 Benzylpiperidin 3 Yl Methanol

Reactions of the Hydroxymethyl Group

The primary alcohol of the hydroxymethyl group is a key site for functionalization, readily undergoing oxidation to form aldehydes or carboxylic acids, and derivatization to produce esters and ethers.

The primary alcohol of (3-Benzylpiperidin-3-yl)methanol can be selectively oxidized to yield either the corresponding aldehyde, (3-benzylpiperidine-3-yl)carbaldehyde, or the carboxylic acid, 3-benzylpiperidine-3-carboxylic acid, depending on the chosen reagent and reaction conditions.

Partial Oxidation to Aldehydes: Controlled oxidation to the aldehyde is typically achieved using mild oxidizing agents. Reagents such as Pyridinium (B92312) Chlorochromate (PCC) in a solvent like dichloromethane (B109758) (DCM) are effective for this transformation, preventing over-oxidation to the carboxylic acid. chemguide.co.uk Another common method is the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures. These methods are widely employed for the conversion of primary alcohols to aldehydes. passmyexams.co.uk

Full Oxidation to Carboxylic Acids: Stronger oxidizing agents are required for the complete oxidation of the primary alcohol to a carboxylic acid. chemguide.co.uk A common method involves using potassium permanganate (B83412) (KMnO₄) in a basic aqueous solution, followed by acidic workup. Alternatively, chromium trioxide (CrO₃) in the presence of a co-oxidant like periodic acid (H₅IO₆) in a solvent mixture such as aqueous acetonitrile (B52724) provides an efficient route to carboxylic acids from primary alcohols. organic-chemistry.org Under harsh oxidative conditions, it is also possible for the benzyl (B1604629) group's benzylic position to be oxidized.

The choice of oxidant is crucial to ensure chemoselectivity, avoiding unwanted reactions at the piperidine (B6355638) nitrogen or the benzyl group.

The hydroxymethyl group can be readily converted into esters and ethers, providing a means to introduce a vast array of functional groups.

Esterification: Esters are commonly synthesized through the reaction of the alcohol with a carboxylic acid or its activated derivatives, such as acyl chlorides or acid anhydrides. byjus.com The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a classic method. For more sensitive substrates, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the reaction under milder conditions. Acylation with an acyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) is another efficient route to ester formation. unisi.it

Etherification: Ethers can be formed through several methods, including the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Another powerful method for ether formation is the Mitsunobu reaction. nih.gov This reaction allows for the coupling of the alcohol with a pronucleophile (often a phenol (B47542) or another alcohol) in the presence of a phosphine (B1218219) reagent (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This method is particularly useful for synthesizing ethers with a high degree of structural complexity. For instance, analogs like 1-benzyl-4-hydroxypiperidine (B29503) have been used in etherification reactions with sodium hydride to generate substituted ethers. nih.gov

Transformations Involving the Piperidine Nitrogen

The secondary amine within the piperidine ring is a versatile handle for introducing a wide variety of substituents through acylation, sulfonylation, and alkylation reactions.

Acylation: The piperidine nitrogen readily undergoes acylation when treated with acylating agents like acyl chlorides or acid anhydrides, typically in the presence of a base such as triethylamine or pyridine to neutralize the acid byproduct. mdpi.comunife.it These reactions lead to the formation of stable amide derivatives. For example, 3-benzylpiperidine (B85744) has been reacted with 3-fluoro-4-methoxybenzoyl chloride to yield the corresponding N-acylpiperidine. Coupling with carboxylic acids using peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is also a common and efficient method for forming the amide bond under mild conditions. unisi.it

Sulfonylation: Similarly, sulfonamides are formed by the reaction of the piperidine nitrogen with sulfonyl chlorides. These reactions are also typically performed in the presence of a base. The resulting sulfonamides are important functional groups in medicinal chemistry. For example, N-((1-benzylpiperidin-4-yl)methyl) derivatives have been successfully converted to the corresponding sulfonamides using substituted benzenesulfonyl chlorides. nih.govtandfonline.com

| Reaction Type | Reagent | Base | Product Type | Reference |

|---|---|---|---|---|

| Acylation | Benzoyl Chloride | Triethylamine | N-Benzoylpiperidine | mdpi.com |

| Acylation | Carboxylic Acid / HATU | DIPEA | N-Acylpiperidine | unisi.it |

| Acylation | Chloroacetyl Chloride | Triethylamine | N-Chloroacetylpiperidine | unife.it |

| Sulfonylation | 3-(Chlorosulfonyl)benzoic acid | Pyridine | N-Sulfonylpiperidine | |

| Sulfonylation | Benzenesulfonyl Chloride | Triethylamine | N-Benzenesulfonylpiperidine | tandfonline.com |

The piperidine nitrogen can be alkylated to form tertiary amines, a common strategy in the synthesis of pharmaceutical compounds. One of the most prevalent methods is reductive amination. This involves the reaction of a secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). sbq.org.br

Direct N-alkylation with alkyl halides is another straightforward approach. The piperidine acts as a nucleophile, displacing a halide or other leaving group (e.g., mesylate, tosylate) from the alkylating agent. google.com For example, piperidines have been successfully alkylated using various benzyl bromides in the presence of a base like potassium carbonate. nih.govtandfonline.com

| Starting Material Analog | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Piperidine | Substituted Benzyl Bromides, K₂CO₃ | Methanol (B129727) | 1-Substituted Benzylpiperidines | tandfonline.com |

| 3-Hydroxypiperidine | Methyl 4-formylbenzoate, NaBH₃CN/ZnCl₂ | Methanol, RT | N-Benzylpiperidine derivative | sbq.org.br |

| 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | (S)-1-benzylpiperidin-3-yl methane (B114726) sulfonate, Cs₂CO₃ | DMF, 55-60°C | N-Substituted Piperidine | google.com |

| Deprotected Amine | Benzyl Bromide, Triethylamine | Acetonitrile, 70°C | N-Benzylamine | rsc.org |

Reactivity of the Benzyl Moiety and Aromatic Functionalization

The benzyl group attached to the piperidine nitrogen is not merely a bulky substituent; it is a reactive handle that can be manipulated or removed, and its aromatic ring can be functionalized.

Debenzylation: A key reaction involving the N-benzyl group is its removal, known as debenzylation. This is most commonly achieved through catalytic hydrogenation. Using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas (H₂) effectively cleaves the benzylic C-N bond, yielding the secondary piperidine and toluene (B28343) as a byproduct. psu.edujst.go.jpresearchgate.net This reaction is often performed in solvents like methanol or ethanol (B145695) and is a crucial deprotection step in many synthetic sequences. google.com Conditions are generally mild, proceeding at room temperature and atmospheric pressure. psu.edu

Aromatic Functionalization: The benzene (B151609) ring of the benzyl group is susceptible to electrophilic aromatic substitution. As an alkyl-substituted benzene, the benzyl group is an activating group and directs incoming electrophiles to the ortho and para positions. Reactions such as nitration (using HNO₃/H₂SO₄) and Friedel-Crafts acylation (using an acyl chloride and a Lewis acid like AlCl₃) can be performed on the aromatic ring, although care must be taken to choose conditions that are compatible with the other functional groups in the molecule. researchgate.net For instance, the nitration of 2-benzylpiperidine (B184556) has been shown to yield the 3-nitro-2-benzylpiperidine, demonstrating substitution on the benzyl ring. This allows for the introduction of a wide range of substituents onto the aromatic core, further expanding the synthetic utility of the scaffold.

Broader Applications of 3 Benzylpiperidin 3 Yl Methanol Scaffolds in Academic Organic Synthesis

Utilization as Versatile Chiral Building Blocks in Complex Molecule Synthesis

The 1,3-disubstituted piperidine (B6355638) framework, particularly in its chiral, non-racemic form, is a highly sought-after building block in medicinal chemistry and alkaloid synthesis. researchgate.net The (3-Benzylpiperidin-3-yl)methanol scaffold provides a structurally rich starting point for creating stereochemically defined molecules. Synthetic chemists utilize this and related structures as versatile synthons to access more complex molecular targets.

A key approach involves the asymmetric synthesis of piperidine derivatives that can be elaborated further. For instance, the asymmetric intramolecular Michael reaction of acyclic amino-enoates has been shown to produce highly functionalized piperidines, such as ethyl (3-acetyl-1-benzylpiperidin-4-yl)acetate, in excellent optical yields. psu.edu These reactions can be guided by chiral auxiliaries or catalysts to set the desired stereochemistry, which can be subsequently carried forward. psu.edu The resulting products serve as versatile chiral building blocks for alkaloid synthesis. psu.edu

Enzyme cascades have also emerged as a powerful tool for generating chiral piperidine derivatives. By combining galactose oxidase (GOase) and an imine reductase (IRED), amino alcohols derived from lysine (B10760008) can be converted into protected 3-aminopiperidine derivatives, demonstrating a green and efficient method for creating these valuable building blocks. rsc.org Furthermore, straightforward, high-yielding, two-step procedures have been developed to convert commercially available materials like nipecotamide (B1220166) and nipecotic acid into orthogonally protected piperidin-3-ylmethanamine (B1584787) derivatives. researchgate.net These protected amines, such as (1-Benzylpiperidin-3-yl)methanamine, are primed for selective functionalization at different positions, making them ideal intermediates in multi-step syntheses. researchgate.netmdpi.com The table below showcases examples of chiral piperidine building blocks derived from or related to the benzylpiperidine scaffold.

| Compound Name | Starting Material/Method | Application | Reference(s) |

| Ethyl (3-acetyl-1-benzylpiperidin-4-yl)acetate | Asymmetric intramolecular Michael reaction | Versatile chiral building block for alkaloids | psu.edu |

| ((3S,4S)-4-Amino-1-benzylpiperidin-3-yl)methanol | Not specified | Chiral building block | bldpharm.combldpharm.com |

| Orthogonally protected piperidin-3-ylmethanamine | Nipecotamide / Nipecotic acid | Building block in medicinal chemistry | researchgate.net |

| Protected 3-aminopiperidine derivatives | Lysine-derived amino alcohols via enzyme cascade | Chiral building blocks | rsc.org |

Exploration of Scaffold Diversity and Chemical Space

The exploration of chemical space and the generation of scaffold diversity are central to modern drug discovery. nih.gov The this compound scaffold serves as an excellent starting point for these endeavors. Through various synthetic strategies, the core structure can be systematically modified to generate libraries of related compounds with diverse pharmacological profiles.

"Scaffold hopping" is one such strategy, where the core benzylpiperidine moiety is replaced with other structural motifs to explore new areas of chemical space while retaining or improving biological activity. researchgate.net For example, in the development of GluN2B antagonists, the 4-benzylpiperidine (B145979) scaffold has been successfully replaced by flexible fluorinated phenylalkylamine substructures when combined with specific heterocyclic cores like 3-benzazepine. researchgate.net

Multicomponent reactions (MCRs) offer another powerful method for rapidly generating molecular complexity and scaffold diversity from simple precursors. rug.nl These reactions allow for the combination of three or more starting materials in a single step, leading to a wide array of structurally diverse products. While not always starting directly from this compound, the principles of MCRs are widely applied to generate diverse heterocyclic libraries, which can incorporate piperidine fragments. This approach is highly valued in both academic and industrial settings for its efficiency in building compound libraries for screening. rug.nl The concept of fragment-based ligand discovery (FBLD) also relies on the idea that by using smaller, less complex molecules (fragments), a greater portion of chemical space can be explored efficiently. nih.gov The benzylpiperidine scaffold and its derivatives can be considered privileged fragments for building such libraries. nih.gov

| Strategy | Description | Example | Reference(s) |

| Scaffold Hopping | Replacing a core molecular scaffold with a different one to access new chemical space and properties. | Replacement of a 4-benzylpiperidine scaffold with fluorinated phenylalkylamines in GluN2B antagonists. | researchgate.net |

| Drug Hybridisation | Covalently bonding two or more different drug molecules to create a new chemical entity. | A proposed methodology for generating n-tuples of cytarabine (B982) with other drugs to create scaffold diversity. | nih.gov |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single pot to rapidly generate complex molecules. | Used to create complexity and structural diversity from simple building blocks, applicable to piperidine-containing structures. | rug.nl |